

Application Notes: FOXM1

Immunohistochemistry in Tumor Samples

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Compound of Interest

Compound Name: FWM-1

Cat. No.: B3999298

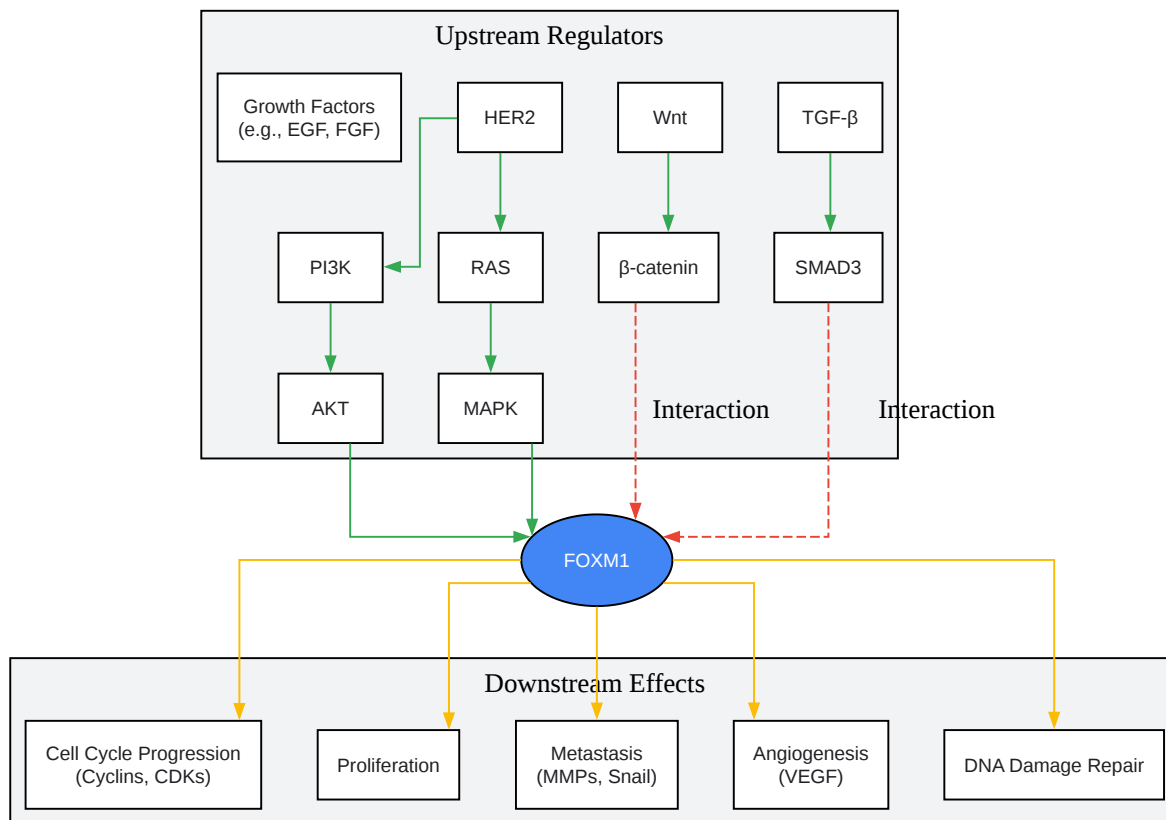
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Introduction

Forkhead box protein M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, differentiation, and DNA damage repair.[1] Upregulation of FOXM1 is a common event in a wide variety of human cancers, including breast, lung, colorectal, and liver cancer, and often correlates with poor prognosis and resistance to therapy.[1][2][3] As a key regulator of oncogenic signaling pathways, FOXM1 promotes tumor initiation, growth, and metastasis.[4][5] Immunohistochemistry (IHC) is a powerful and widely used technique to detect the in-situ expression of FOXM1 protein in tumor tissues, providing valuable diagnostic and prognostic information. These application notes provide a detailed protocol for FOXM1 IHC on formalin-fixed, paraffin-embedded (FFPE) tumor samples.

FOXM1 Signaling in Cancer

FOXM1 is a downstream target of several oncogenic signaling pathways and, in turn, regulates the expression of numerous genes involved in tumorigenesis. Key signaling pathways that converge on FOXM1 include the RAS-MAPK and PI3K-AKT pathways, which are frequently activated in cancer.[1] Additionally, FOXM1 has been shown to interact with and modulate the activity of other critical cancer-related pathways, such as Wnt/ β -catenin and TGF β -SMAD.[6][7] The activation of FOXM1 leads to the transcription of target genes that drive cell cycle progression (e.g., cyclins, CDKs), angiogenesis (e.g., VEGF), and metastasis (e.g., MMPs).[4]



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FOXM1 Signaling Pathway in Cancer.

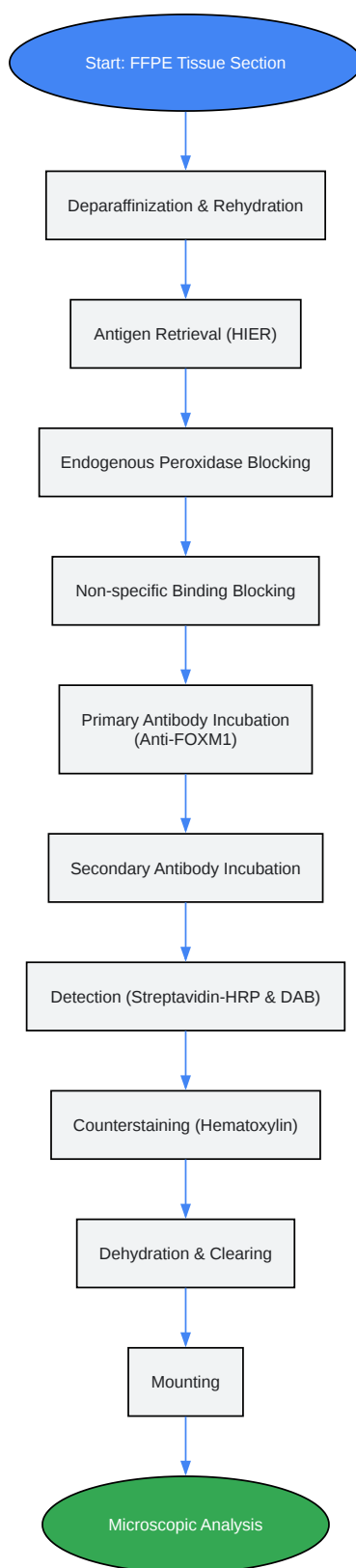
Experimental Protocol for FOXM1 Immunohistochemistry

This protocol outlines the steps for the immunohistochemical staining of FOXM1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials

- FFPE tumor tissue sections (4-5 μ m) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Tris-EDTA pH 9.0 or Citrate buffer pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal goat serum in PBS)
- Primary antibody against FOXM1
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Microwave or pressure cooker for heat-induced epitope retrieval (HIER)
- Light microscope

Workflow Overview



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Immunohistochemistry Workflow for FOXM1 Staining.

Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) for 2 x 5 minutes.
 - Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).
 - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
 - Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
 - Use a microwave (boil for 10-20 minutes) or a pressure cooker.
 - Allow slides to cool in the buffer for 20-30 minutes at room temperature.
 - Rinse slides in deionized water.
- Blocking of Endogenous Peroxidase:
 - Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.
- Blocking of Non-specific Binding:
 - Incubate slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Drain the blocking buffer (do not rinse).

- Incubate with the primary anti-FOX M1 antibody at the appropriate dilution (see table below) overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
 - Rinse slides with PBS for 3 x 5 minutes.
 - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
 - Rinse slides with PBS for 3 x 5 minutes.
 - Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
 - Rinse slides with PBS for 3 x 5 minutes.
- Chromogenic Detection:
 - Prepare the DAB substrate solution according to the manufacturer's instructions.
 - Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
 - Rinse slides with deionized water to stop the reaction.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
 - Clear in xylene (or substitute).
 - Mount with a permanent mounting medium.
- Analysis:

- Examine the slides under a light microscope. FOXM1 staining is typically observed in the nucleus and/or cytoplasm of tumor cells.[8]

Quantitative Data Summary for FOXM1 IHC

Parameter	Recommendation	Source(s)
Primary Antibody		
Clone	sc-502	[3]
K-19	[3]	
Polyclonal (HPA029974)	[9]	
Polyclonal (#3948)	[10]	
Dilution	1:200 - 1:500 (Polyclonal)	[9]
1:1000 (for Western Blotting, can be optimized for IHC)	[10]	
Incubation	Overnight at 4°C	[11]
Antigen Retrieval		
Method	Heat-Induced Epitope Retrieval (HIER)	[5][8]
Buffer	Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0	[12]
Heating	Microwave or pressure cooker, 90-95°C for 20 minutes	[12]
Blocking		
Endogenous Peroxidase	0.3% - 3% H ₂ O ₂ in methanol or water for 10-30 minutes	[6]
Non-specific Binding	10% Normal Goat Serum in PBS for 30-60 minutes	[7][13]
Detection System		
Method	Biotin-Streptavidin-HRP with DAB chromogen	[6]
Counterstain		
Type	Hematoxylin	[5]

Note: This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tumor types and antibodies. Always refer to the antibody datasheet for manufacturer's recommendations.

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